3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol
Overview
Description
3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol is a heterocyclic compound that features a benzodioxole moiety fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-benzodioxole with nitrile oxides, which can be generated in situ from the corresponding nitro compounds using reducing agents like zinc dust in the presence of acetic acid . The reaction is usually carried out under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For instance, the acylation of 1,3-benzodioxole can be performed using a recyclable heterogeneous catalyst in a continuous flow reactor, achieving high conversion rates and selectivity . This method not only improves the yield but also reduces waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydride donors such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole ring, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. In anticancer applications, the compound induces apoptosis in cancer cells by disrupting microtubule assembly and causing cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A precursor in the synthesis of various heterocyclic compounds.
1,2,4-Oxadiazole: A core structure in many bioactive molecules.
Benzodioxole derivatives: Compounds with similar structural motifs used in medicinal chemistry.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol is unique due to its combined structural features, which confer specific biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its potential as a multifunctional agent in various applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4H-1,2,4-oxadiazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9-10-8(11-15-9)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMVKXFNQDDMAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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